Superior 8-Week Healing of Severe Erosive Esophagitis (LA Grade C/D) vs. Lansoprazole
In a meta-analysis of seven randomized controlled trials (RCTs) including 4,903 patients, vonoprazan 20 mg demonstrated significantly higher endoscopic healing rates than lansoprazole 30 mg in patients with severe erosive esophagitis (LA Grade C/D) at 8 weeks. Vonoprazan achieved a healing rate of 92.9% compared to 84.6% for lansoprazole, representing an absolute difference of 8.3% [1]. The pooled relative risk (RR) for severe EE healing at Week 8 was 1.13 (95% CI: 1.03–1.24; p = 0.007) [1].
| Evidence Dimension | Endoscopic healing rate at 8 weeks |
|---|---|
| Target Compound Data | 92.9% |
| Comparator Or Baseline | Lansoprazole 30 mg: 84.6% |
| Quantified Difference | Absolute difference 8.3%; RR 1.13 (95% CI: 1.03–1.24) |
| Conditions | Patients with severe erosive esophagitis (LA Grade C/D); 7 RCTs, n=4,903 |
Why This Matters
Procurement for severe EE management should prioritize vonoprazan due to its statistically superior healing efficacy over lansoprazole, which translates to reduced treatment failure and potential healthcare cost savings.
- [1] Raza H, Singla B, Singla S, et al. Comparative Efficacy of Potassium-Competitive Acid Blockers (P-CABs) Versus Proton Pump Inhibitors (PPIs) in the Management of Erosive Esophagitis: A Systematic Review. Cureus. 2025 Nov 15;17(11):e96916. doi: 10.7759/cureus.96916. View Source
